molecular formula C9H20O B13943948 Octane, 3-methoxy- CAS No. 54658-02-5

Octane, 3-methoxy-

Cat. No.: B13943948
CAS No.: 54658-02-5
M. Wt: 144.25 g/mol
InChI Key: FRFFONQXEGIMOW-UHFFFAOYSA-N
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Description

Octane, 3-methoxy- is an organic compound with the molecular formula C9H20O. It is a derivative of octane, where a methoxy group (-OCH3) is attached to the third carbon atom in the octane chain. This compound is part of the ether family and is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane, 3-methoxy- typically involves the reaction of 3-octanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with methanol to form the desired ether. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Octane, 3-methoxy- can be achieved through continuous flow processes where 3-octanol and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated and maintained at the optimal temperature to maximize yield. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Octane, 3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in the presence of a suitable solvent like acetone.

Major Products Formed

    Oxidation: Formation of 3-methoxy-2-octanone.

    Reduction: Formation of 3-methoxyoctanol.

    Substitution: Formation of 3-bromo-octane when reacted with NaBr.

Scientific Research Applications

Octane, 3-methoxy- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its role as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Octane, 3-methoxy- involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Octane, 2-methoxy-: Similar structure but with the methoxy group on the second carbon.

    Octane, 4-methoxy-: Methoxy group on the fourth carbon.

    Methoxycyclohexane: A cyclic ether with a methoxy group attached to a cyclohexane ring.

Uniqueness

Octane, 3-methoxy- is unique due to the position of the methoxy group, which influences its chemical reactivity and physical properties. The specific placement of the methoxy group can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from its isomers and other similar compounds.

Properties

CAS No.

54658-02-5

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3-methoxyoctane

InChI

InChI=1S/C9H20O/c1-4-6-7-8-9(5-2)10-3/h9H,4-8H2,1-3H3

InChI Key

FRFFONQXEGIMOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)OC

Origin of Product

United States

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